![molecular formula C19H15BrN6OS B2364074 N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-34-1](/img/structure/B2364074.png)
N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15BrN6OS and its molecular weight is 455.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps include the formation of the triazolo-pyrimidine scaffold and subsequent thioacetamide linkage. The molecular formula is C19H19BrN5S, with a molecular weight of 455.3 g/mol .
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its interaction with specific molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound has been shown to inhibit key enzymes associated with cancer metabolism, potentially leading to reduced tumor growth . For instance, it interacts with Polo-like kinase 1 (Plk1), a critical regulator in mitosis that is often overexpressed in cancer cells .
2.2 Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Its mechanism includes disruption of microbial cell membranes and inhibition of biofilm formation.
- Research Findings : In vitro studies demonstrated that this compound effectively inhibited biofilm formation in pathogenic bacteria .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound.
Modification | Effect on Activity |
---|---|
Bromine substitution | Enhances lipophilicity and potency |
Thioacetamide linkage | Critical for maintaining biological activity |
Triazolo-pyrimidine scaffold | Essential for anticancer properties |
This table summarizes how specific modifications influence the biological activity of the compound.
Case Study 1: Anticancer Efficacy
In a recent study focusing on Plk1 inhibitors, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results revealed that it not only inhibited bacterial growth but also prevented biofilm formation effectively at low concentrations .
5. Conclusion
This compound shows promising biological activities with potential applications in cancer treatment and antimicrobial therapies. Ongoing research into its mechanisms and optimizing its structure will be essential for developing effective therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Structure
The synthesis of this compound typically involves the reaction of suitable precursors that incorporate the triazolo-pyrimidine scaffold. Recent studies have focused on optimizing the synthesis to enhance yield and purity while exploring structure-activity relationships (SAR) to identify more potent derivatives .
Anticancer Activity
One of the most notable applications of N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is its potential as an anticancer agent. Research indicates that derivatives of triazolopyrimidine compounds exhibit significant activity against various cancer cell lines. For instance, compounds with similar structural features have shown efficacy against breast cancer cells by targeting specific pathways involved in tumor growth and proliferation .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in cancer progression. For example, inhibitors targeting polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and often overexpressed in tumors, have been developed based on similar scaffolds. These inhibitors can potentially reduce tumor growth by interfering with mitotic processes .
Efficacy in Cell Lines
In vitro studies have demonstrated that compounds related to this compound exhibit varying degrees of potency. For instance:
Compound | IC₅₀ (µM) | Target |
---|---|---|
Compound A | 5.29 | VEGFR |
Compound B | 15.25 | ER Pathway |
Compound C | 41–100 | General Cancer Activity |
These results suggest that modifications to the triazolo-pyrimidine structure can significantly alter biological activity and selectivity towards specific targets .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6OS/c1-12-2-8-15(9-3-12)26-18-17(24-25-26)19(22-11-21-18)28-10-16(27)23-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMYYJGCFFKYKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.